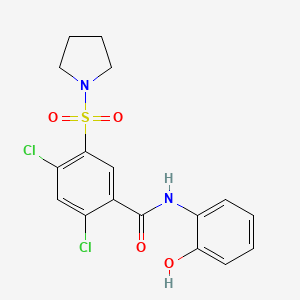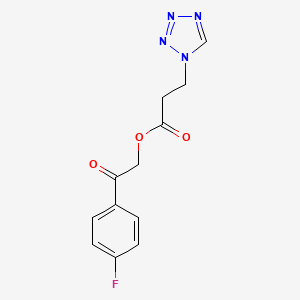![molecular formula C22H44O6S2 B11060140 2,5-Bis[(octylsulfonyl)methyl]-1,4-dioxane](/img/structure/B11060140.png)
2,5-Bis[(octylsulfonyl)methyl]-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(octylsulfonyl)methyl]-1,4-dioxane: (systematic name) is a chemical compound with the molecular formula C22H44O6S2. Its structure consists of a dioxane ring (1,4-dioxane) substituted with two octylsulfonyl methyl groups. The compound’s molecular weight is approximately 468.7 g/mol .
Preparation Methods
Synthetic Routes::
Sulfonation of 1,4-Dioxane: The synthesis typically starts with 1,4-dioxane, which undergoes sulfonation using sulfuric acid or other sulfonating agents. The octyl group is then introduced via alkylation.
Alkylation of 1,4-Dioxane: Alternatively, 1,4-dioxane can be alkylated first, followed by sulfonation of the alkylated product.
- Sulfonation: Sulfuric acid (H2SO4) or chlorosulfonic acid (SO2ClOH) as the sulfonating agent.
- Alkylation: Alkyl halides (e.g., octyl chloride) in the presence of a base (e.g., sodium hydroxide).
Industrial Production:: Industrial-scale production methods involve optimizing reaction conditions for yield, purity, and safety.
Chemical Reactions Analysis
Reactions::
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonate groups.
Oxidation/Reduction: While the dioxane ring itself is relatively inert, the alkyl groups can participate in oxidation or reduction reactions.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
- Sulfonate-substituted derivatives.
- Alkylated dioxane compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Possible applications in drug design or delivery systems.
Industry: May find use in specialty chemicals or materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. the compound’s structural features suggest potential interactions with cellular components, enzymes, or receptors.
Comparison with Similar Compounds
While 2,5-Bis[(octylsulfonyl)methyl]-1,4-dioxane is relatively unique, similar compounds include:
- Other dioxane derivatives with varying substituents.
1,2-Bis(3-(3-Methyl-2-pyridyl)-5-phenyl-1,2,4-oxadiazolyl)ethane: A related heterocyclic compound .
Properties
Molecular Formula |
C22H44O6S2 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
2,5-bis(octylsulfonylmethyl)-1,4-dioxane |
InChI |
InChI=1S/C22H44O6S2/c1-3-5-7-9-11-13-15-29(23,24)19-21-17-28-22(18-27-21)20-30(25,26)16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
KPUDBQHPYHKHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)CC1COC(CO1)CS(=O)(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-dichlorobenzyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060057.png)
![1-(4-chlorophenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione](/img/structure/B11060058.png)

![1-{4-methyl-3-[(1H-tetrazol-5-ylsulfanyl)methyl]phenyl}-1H-tetrazole](/img/structure/B11060068.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060070.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11060083.png)

![3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11060088.png)
![4-amino-8-(4-hydroxy-3,5-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11060091.png)
![(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B11060092.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B11060094.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide](/img/structure/B11060095.png)
![{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile](/img/structure/B11060101.png)
![6-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060107.png)
